molecular formula C6H12O6 B12415521 D-Glucose-13C-4

D-Glucose-13C-4

Cat. No.: B12415521
M. Wt: 181.15 g/mol
InChI Key: GZCGUPFRVQAUEE-SAHBNLNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Glucose-13C-4 can be synthesized through the incorporation of carbon-13 into D-Glucose. This is typically achieved by growing plants or microorganisms in a medium enriched with carbon-13 labeled carbon dioxide or other carbon-13 labeled substrates. The labeled glucose is then extracted and purified .

Industrial Production Methods: Industrial production of this compound involves the use of biotechnological processes where microorganisms are cultured in a medium containing carbon-13 labeled substrates. The glucose produced by these microorganisms is then harvested and purified to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: D-Glucose-13C-4 undergoes various chemical reactions similar to those of unlabeled D-Glucose. These include:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

D-Glucose-13C-4 is extensively used in scientific research, including:

Mechanism of Action

D-Glucose-13C-4 functions similarly to unlabeled D-Glucose in biological systems. It is taken up by cells and metabolized through glycolysis and the citric acid cycle. The carbon-13 label allows researchers to trace the metabolic pathways and measure the flux of glucose in various biological processes .

Comparison with Similar Compounds

  • D-Glucose-13C-1
  • D-Glucose-13C-2
  • D-Glucose-13C-3
  • D-Glucose-13C-5
  • D-Glucose-13C-6

Comparison: D-Glucose-13C-4 is unique because the carbon-13 label is specifically on the carbon-4 atom. This allows for specific tracing of metabolic pathways involving the carbon-4 position. Other labeled glucose compounds have the carbon-13 label on different positions, which can be used to study different aspects of glucose metabolism .

Biological Activity

D-Glucose-13C-4, a stable isotope-labeled form of glucose, is increasingly utilized in metabolic studies due to its unique properties that allow researchers to trace metabolic pathways in living organisms. This article delves into the biological activity of this compound, highlighting its applications in various fields, including cancer research, metabolic disorders, and nutrition.

Overview of this compound

This compound is a carbon-labeled derivative of glucose where the fourth carbon atom is replaced with a carbon-13 isotope. This modification allows for the tracking of glucose metabolism through various biochemical pathways using techniques such as magnetic resonance spectroscopy (MRS) and mass spectrometry.

1. Glycolysis and Metabolic Flux Analysis

This compound plays a crucial role in studying glycolysis, particularly in cancer cells where altered metabolism is common. Research indicates that when administered to cancer cell lines, this compound can be traced through glycolytic pathways, providing insights into metabolic fluxes and energy production.

Table 1: Key Findings from Glycolytic Studies Using this compound

StudyOrganismMethodologyKey Findings
Yeast13C NMRRapid conversion to pyruvate and lactate observed within seconds post-infusion.
MiceHyperpolarized MRSReal-time imaging of lactate formation in tumors; significant increase in glycolytic activity noted.
Human T47D cells13C tracingEnhanced glucose uptake and lactate production in response to this compound infusion.

2. Cancer Research

The use of this compound has been pivotal in understanding cancer metabolism, particularly through the Warburg effect, where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen. Studies employing this isotopic tracer have demonstrated increased glucose uptake and altered metabolic pathways in various tumor types.

Case Study: Lung Cancer Cachexia Model
In a recent study, researchers utilized this compound to assess glucose metabolism in a lung cancer-induced cachexia model. The findings indicated significantly elevated glucose oxidation rates in tumor tissues compared to non-cancerous tissues, suggesting that this compound can effectively highlight metabolic changes associated with cancer progression .

1. Metabolic Disorders

This compound is also valuable in clinical settings for diagnosing and monitoring metabolic disorders such as diabetes and glycogen storage diseases (GSD). A study involving healthy adults and GSD patients demonstrated the compound's utility in assessing glucose metabolism through breath tests, revealing differences in glucose utilization between healthy individuals and those with metabolic disorders .

Table 2: Clinical Findings Using this compound

ConditionMethod UsedResults
Healthy Adults13C Breath TestMaximum 13C enrichment at 200 min post-ingestion.
GSD Patients13C Breath TestLower utilization of glucose compared to healthy controls.

Properties

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1

InChI Key

GZCGUPFRVQAUEE-SAHBNLNBSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H]([13CH]=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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